molecular formula C26H35F3O13S B12843990 [(1R,3S,8S,10R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate

[(1R,3S,8S,10R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate

Cat. No.: B12843990
M. Wt: 644.6 g/mol
InChI Key: JKOKAMIFWNDNGM-LEKGAUHJSA-N
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Description

The compound [(1R,3S,8S,10R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate is a complex organic molecule characterized by multiple methoxy and methyl groups, as well as a trifluoromethylsulfonyloxy group. This compound is notable for its intricate structure, which includes a tricyclic core with multiple oxygen atoms and a benzoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,3S,8S,10R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate involves several steps, including the formation of the tricyclic core, the introduction of methoxy and methyl groups, and the attachment of the trifluoromethylsulfonyloxy and benzoate groups. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[(1R,3S,8S,10R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate: can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The trifluoromethylsulfonyloxy group can be reduced to a trifluoromethyl group.

    Substitution: The benzoate ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the benzoate ester group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the trifluoromethylsulfonyloxy group can yield a trifluoromethyl group.

Scientific Research Applications

[(1R,3S,8S,10R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate: has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its complex structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1R,3S,8S,10R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

[(1R,3S,8S,10R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate: can be compared with similar compounds such as:

    [(1R,3S,8S,10R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate: Lacks the trifluoromethylsulfonyloxy group, resulting in different chemical reactivity and biological activity.

    [(1R,3S,8S,10R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] acetate: Contains an acetate ester group instead of a benzoate ester group, affecting its solubility and reactivity.

The uniqueness of This compound lies in its combination of functional groups and tricyclic core, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H35F3O13S

Molecular Weight

644.6 g/mol

IUPAC Name

[(1R,3S,8S,10R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate

InChI

InChI=1S/C26H35F3O13S/c1-22(33-5)24(3,35-7)40-18-16(38-22)15(37-21(30)14-12-10-9-11-13-14)17-19(20(18)42-43(31,32)26(27,28)29)41-25(4,36-8)23(2,34-6)39-17/h9-13,15-20H,1-8H3/t15?,16-,17+,18+,19-,20?,22?,23?,24?,25?

InChI Key

JKOKAMIFWNDNGM-LEKGAUHJSA-N

Isomeric SMILES

CC1(C(O[C@@H]2[C@@H](O1)C([C@@H]3[C@@H](C2OS(=O)(=O)C(F)(F)F)OC(C(O3)(C)OC)(C)OC)OC(=O)C4=CC=CC=C4)(C)OC)OC

Canonical SMILES

CC1(C(OC2C(O1)C(C3C(C2OS(=O)(=O)C(F)(F)F)OC(C(O3)(C)OC)(C)OC)OC(=O)C4=CC=CC=C4)(C)OC)OC

Origin of Product

United States

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